N-Methyl-L-phenylalanine
CAS No.: 2566-30-5
Cat. No.: VC21537495
Molecular Formula: C10H13NO2*HCl
Molecular Weight: 179,22*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 2566-30-5 |
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Molecular Formula | C10H13NO2*HCl |
Molecular Weight | 179,22*36,45 g/mole |
IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |
Standard InChI Key | SCIFESDRCALIIM-VIFPVBQESA-N |
Isomeric SMILES | CN[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CNC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CNC(CC1=CC=CC=C1)C(=O)O |
Chemical Structure and Identification
N-Methyl-L-phenylalanine (CAS Number: 2566-30-5) is a phenylalanine derivative consisting of L-phenylalanine with a methyl substituent attached to the alpha-amino function . Its IUPAC name is (S)-2-(methylamino)-3-phenylpropanoic acid . This compound is classified as both a L-phenylalanine derivative and a N-methyl-L-alpha-amino acid, and can exist as a tautomer of N-methyl-L-phenylalanine zwitterion .
The molecular formula of N-Methyl-L-phenylalanine is C₁₀H₁₃NO₂, with a molecular weight of 179.216 g/mol . Known by several synonyms including N-Me-Phe, N-Me-L-Phe, and (S)-2-(Methylamino)-3-phenylpropanoic acid, this compound features a characteristic structure with a phenyl group attached to the beta carbon of the amino acid backbone .
Physical and Chemical Properties
N-Methyl-L-phenylalanine possesses distinct physical and chemical properties that influence its behavior in various applications. These properties are summarized in Table 1 below:
Property | Value |
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Molecular Weight | 179.21600 g/mol |
Density | 1.126 g/cm³ |
Boiling Point | 308.3°C at 760 mmHg |
Flash Point | 140.3°C |
Exact Mass | 179.09500 |
LogP | 1.29260 |
Polar Surface Area (PSA) | 49.33000 |
Vapor Pressure | 0.000297 mmHg at 25°C |
Index of Refraction | 1.543 |
Recommended Storage | -20°C |
Table 1: Physical and chemical properties of N-Methyl-L-phenylalanine
The compound's relatively high boiling point of 308.3°C reflects the strong intermolecular forces present in its structure, while its LogP value of 1.29260 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balanced solubility profile contributes to its versatility in various chemical and biological systems.
Biological Significance
N-Methyl-L-phenylalanine and other N-alkylated amino acids occur naturally in a variety of bioactive secondary metabolites, including glycopeptide antibiotics such as vancomycin and immunosuppressants like cyclosporine A . These N-methylated amino acids play crucial roles in modifying the conformational and biological properties of the peptides and proteins they constitute.
A particularly notable occurrence is in bacterial systems, where N-methylphenylalanine serves as the N-terminal amino acid of pilins in most bacterial pathogens that express type IV pili . This positioning at the N-terminus of these bacterial appendages suggests an important role in bacterial adhesion and possibly pathogenicity.
Synthesis Methods
Several approaches have been developed for synthesizing N-Methyl-L-phenylalanine, each with distinct advantages in terms of yield, enantiopurity, and scalability. Current chemical production methods often face challenges related to enantiopurity, yield limitations, and the requirement for toxic reagents . As alternatives, enzymatic and fermentative methods have been established that offer improved selectivity and environmental sustainability.
Chemical Synthesis
Chemical synthesis of N-Methyl-L-phenylalanine and its derivatives typically involves protection-deprotection strategies. One documented method involves the synthesis of N-Methyl-L-phenylalanine hydrochloride from Boc-N-methyl-L-phenylalanine and methanol using thionyl chloride . The reaction proceeds with the following steps:
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Dissolution of Boc-(N-Me)-Phe-OH in methanol
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Dropwise addition of thionyl chloride at 0°C
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Stirring at room temperature for 3 hours
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Concentration and treatment with diethyl ether
This approach yields N-Methyl-L-phenylalanine hydrochloride with high efficiency, making it suitable for laboratory-scale production .
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly approach with excellent stereoselectivity. A particularly effective method utilizes N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida coupled with glucose dehydrogenase (GDH) from Bacillus subtilis .
This coupled enzyme system converts phenylpyruvic acid and methylamine to N-Methyl-L-phenylalanine with remarkable efficiency. The reaction utilizes NADPH as a cofactor, which is regenerated by GDH using glucose as a substrate . The performance of this enzymatic system is summarized in Table 2:
Parameter | Small-Scale (10 mL) | Large-Scale (100 mL) |
---|---|---|
Reaction Time | 24 hours | 7 hours |
Concentration Achieved | 75 mM (13 g/L) | 91 mM (16 g/L) |
Yield | 75% | 98% |
Enantiomeric Excess | >99% ee | >99% ee |
Table 2: Performance parameters of enzymatic synthesis of N-Methyl-L-phenylalanine
In the large-scale production, phenylpyruvic acid and glucose were completely depleted after 7 hours, with decreased productivity after this point primarily due to GDH inactivation . The enzyme NMAADH demonstrates remarkable versatility, converting various α-keto acids to their corresponding N-methyl-L-amino acids in the presence of methylamine and NADPH .
Fermentative Production
Recent advances have established fermentative routes for sustainable production of N-Methyl-L-phenylalanine. Metabolic engineering of Corynebacterium glutamicum enables de novo production based on reductive methylamination of phenylpyruvate . This organism, which has been used industrially for amino acid production for decades, has been successfully engineered to produce N-methylphenylalanine from glucose.
Using this approach, researchers achieved:
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A titer of 0.73 ± 0.05 g/L
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A volumetric productivity of 0.01 g/L/h
Furthermore, when the xylose isomerase gene (xylA) from Xanthomonas campestris and the endogenous xylulokinase gene (xylB) were expressed, the engineered C. glutamicum could produce N-methylphenylalanine using xylose as the sole carbon source, achieving:
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A titer of 0.6 ± 0.04 g/L
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A volumetric productivity of 0.008 g/L/h
This fermentative approach offers a sustainable alternative to chemical synthesis, leveraging renewable carbon sources and avoiding toxic reagents.
Applications
N-Methyl-L-phenylalanine has found diverse applications across multiple fields, with particular significance in pharmaceutical development and peptide synthesis.
Pharmaceutical Development
N-Methyl-L-phenylalanine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The incorporation of N-methylated amino acids into peptides often enhances their pharmacological properties by:
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Increasing resistance to enzymatic degradation
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Altering conformational preferences
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Modifying lipophilicity and membrane permeability
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Influencing receptor binding specificity
These modifications can significantly improve the bioavailability and efficacy of peptide-based drugs, making N-Methyl-L-phenylalanine a valuable building block in pharmaceutical research and development .
Peptide Synthesis
Protected derivatives of N-Methyl-L-phenylalanine, such as Boc-N-methyl-L-phenylalanine and N-Fmoc-N-Methyl-L-phenylalanine, are particularly valuable in peptide synthesis . These compounds allow for the controlled incorporation of N-methylated amino acids into peptide sequences, enabling researchers to create complex structures with enhanced stability and modified biological activity.
The use of these protected forms is crucial in solid-phase peptide synthesis, where they serve as building blocks that allow for the sequential assembly of complex peptides . The N-methylation introduces constraints in peptide conformations, often resulting in improved selectivity for biological targets.
Biochemical Research
N-Methyl-L-phenylalanine and its derivatives are valuable tools in biochemical research for studying protein interactions and enzyme activities . As components of research probes, they help elucidate metabolic pathways and understand the structural requirements for protein function.
The compound has been demonstrated to exhibit activity as an ergogenic supplement. Amino acids and their derivatives, including N-Methyl-L-phenylalanine, have been commercially used as ergogenic supplements that influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Related Derivatives
Several derivatives of N-Methyl-L-phenylalanine have been developed to expand its utility or modify its properties for specific applications. These include:
Halogenated Derivatives
N-Methyl-4-chloro-L-phenylalanine (C₁₀H₁₂ClNO₂, Molecular Weight: 213.66 g/mol) features a chlorine atom at the para position of the phenyl ring . This modification alters the electronic properties and hydrophobicity of the molecule, potentially influencing its behavior in biological systems.
Nitrated Derivatives
N-Methyl-4-nitro-L-phenylalanine introduces a nitro group at the para position, further modifying the electronic properties of the aromatic ring . This derivative has applications in analytical chemistry, where it serves as a reference compound for detecting and quantifying nitro compounds in environmental samples .
Protected Derivatives
Protected forms of N-Methyl-L-phenylalanine play crucial roles in peptide synthesis:
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Boc-N-methyl-L-phenylalanine (C₁₅H₂₁NO₄) features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, making it suitable for solution-phase peptide synthesis and other applications requiring temporary protection of the amino function .
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N-Fmoc-N-Methyl-L-phenylalanine (C₂₅H₂₃NO₄) utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it compatible with solid-phase peptide synthesis strategies .
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N-Methyl-L-phenylalanine methyl ester hydrochloride (C₁₁H₁₅NO₂·HCl) protects the carboxylic acid function as a methyl ester while maintaining the hydrochloride salt form of the amine, providing enhanced stability and solubility in organic solvents .
These derivatives expand the versatility of N-Methyl-L-phenylalanine in various synthetic and analytical applications.
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